![molecular formula C7H4BrNOS B2439440 6-bromobenzo[d]isothiazol-3(2H)-one CAS No. 1427079-44-4](/img/structure/B2439440.png)

6-bromobenzo[d]isothiazol-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

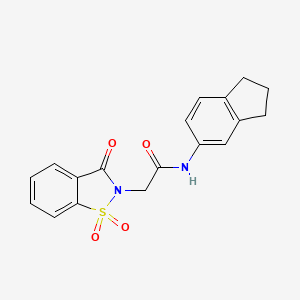

6-Bromobenzo[d]isothiazol-3(2H)-one is a chemical compound with diverse applications in scientific research. It has a molecular weight of 262.08 .

Synthesis Analysis

The synthesis of 6-Bromobenzo[d]isothiazol-3(2H)-one involves several stages . The first stage involves the reaction of methyl 2-amino-4-bromobenzoate with hydrochloric acid and sodium nitrite in water at 0 - 5℃ for 0.75 hours . The second stage involves the reaction with sulfur dioxide in water and acetic acid at 0 - 20℃ for 3.5 hours . The final stage involves the reaction with ammonium hydroxide in water at 10 - 20℃ for 1 hour .Molecular Structure Analysis

The InChI code for 6-Bromobenzo[d]isothiazol-3(2H)-one is 1S/C7H4BrNO3S/c8-4-1-2-5-6 (3-4)13 (11,12)9-7 (5)10/h1-3H, (H,9,10) .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromobenzo[d]isothiazol-3(2H)-one include a molecular weight of 262.08 . It has a high GI absorption, is BBB permeant, and is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 0.92 . Its water solubility is 0.402 mg/ml .Aplicaciones Científicas De Investigación

Chemical Synthesis

6-Bromobenzo[d]isothiazol-3(2H)-one is used in chemical synthesis . It is a key component in the production of various chemical compounds. Its unique structure makes it a valuable resource in the synthesis of complex molecules .

Antimicrobial Agents

A series of naphthalimide azoles, which are potential antibacterial and antifungal agents, were synthesized starting from commercially available 6-bromobenzo[de]isochromene-1,3-dione . These compounds were characterized by NMR, IR, MS, and HRMS spectra .

Anticancer Research

Naphthalimide derivatives, which can be synthesized from 6-bromobenzo[d]isothiazol-3(2H)-one, have shown various bioactivities including anticancer . They interact with DNA and have remarkable anti-cancer activities .

Material Sciences

Naphthalimide derivatives, synthesized from 6-bromobenzo[d]isothiazol-3(2H)-one, have potential applications in material sciences . Their large π-conjugated backbone and strong hydrophobicity make them suitable for diverse weak interactions such as π-π stacking and hydrogen bonds with various enzymes and receptors in biological organisms .

Antitrypanosomal Agents

Naphthalimide-based derivatives, which can be synthesized from 6-bromobenzo[d]isothiazol-3(2H)-one, have shown antitrypanosomal activities .

Analgesic Research

Naphthalimide-based derivatives, synthesized from 6-bromobenzo[d]isothiazol-3(2H)-one, have shown analgesic activities .

Safety and Hazards

The safety information for 6-Bromobenzo[d]isothiazol-3(2H)-one includes hazard statements H302-H315-H319-H332-H335 . Precautionary statements include P280-P305+P351+P338-P310 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propiedades

IUPAC Name |

6-bromo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBXGVBQTLWACD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromobenzo[d]isothiazol-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid](/img/structure/B2439360.png)

![N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2439362.png)

![N,N-diethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2439368.png)

![2-Ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2439373.png)

![2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2439374.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2439379.png)